molecular formula C9H6BrN3 B8146902 5-Bromo-2-methyl-2H-indazole-7-carbonitrile

5-Bromo-2-methyl-2H-indazole-7-carbonitrile

Cat. No.: B8146902
M. Wt: 236.07 g/mol
InChI Key: HEESLMVTLUCLBZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2H-indazole-7-carbonitrile: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a cyano group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate can lead to the formation of the indazole ring. The subsequent introduction of the cyano group can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-2H-indazole-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-methyl-2H-indazole-7-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities. Indazole derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for various applications, including the synthesis of advanced materials and the formulation of crop protection agents.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2H-indazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-2H-indazole-3-carbonitrile
  • 5-Bromo-2-methyl-1H-indazole-7-carbonitrile
  • 5-Chloro-2-methyl-2H-indazole-7-carbonitrile

Comparison: Compared to similar compounds, 5-Bromo-2-methyl-2H-indazole-7-carbonitrile is unique due to the specific positioning of the bromine and cyano groups. This unique structure can influence its reactivity and biological activity. For instance, the presence of the bromine atom at the 5th position can enhance its ability to undergo substitution reactions, while the cyano group at the 7th position can affect its electronic properties and interactions with biological targets.

Properties

IUPAC Name

5-bromo-2-methylindazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-13-5-7-3-8(10)2-6(4-11)9(7)12-13/h2-3,5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEESLMVTLUCLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=C(C2=N1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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